molecular formula C11H10O2 B3198817 4-(But-3-yn-1-yloxy)benzaldehyde CAS No. 1016536-59-6

4-(But-3-yn-1-yloxy)benzaldehyde

Cat. No. B3198817
CAS RN: 1016536-59-6
M. Wt: 174.2 g/mol
InChI Key: RFCZTPYTLRREIU-UHFFFAOYSA-N
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Description

“4-(But-3-yn-1-yloxy)benzaldehyde” is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound is typically stored at room temperature and is available in powder form . It contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving 4-hydroxybenzaldhyde, propargyl bromide, and potassium carbonate . The reaction mixture is heated at reflux for 4 hours with constant stirring. After cooling, the reaction mixture is transferred to a separating funnel along with distilled water and DCM. The product is then extracted into the organic layer, isolated, and dried over sodium sulphate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H10O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7,9H,3,8H2 . This code indicates the presence of a but-3-yn-1-yloxy group attached to the 4th position of a benzaldehyde molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point range of 68-70°C .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(But-3-yn-1-yloxy)benzaldehyde and its derivatives are pivotal in synthesis and crystallography studies. For instance, compounds like 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde have been prepared and analyzed using techniques like NMR, FTIR, and X-ray diffraction, emphasizing their structural significance in organic chemistry (Wang Yong-jian, 2010).

Antioxidant, Antimicrobial, and Anticancer Properties

  • Derivatives of this compound have been explored for their biological activities. Compounds like 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde have shown promising antioxidant, antimicrobial, and anticancer properties, with significant activity against breast adenocarcinoma cell lines (Konuş et al., 2019).

Chemical Reactions and Organic Synthesis

  • This compound plays a role in various chemical reactions and synthesis processes. For instance, 2-Alkynyloxy-benzaldehydes, closely related to this compound, are used in the formation of pyrazoles and other organic compounds, demonstrating its versatility in organic synthesis (Janietz & Rudorf, 1989).

Polymerization and Electrochemical Activity

  • In the field of polymer science, derivatives of this compound have been utilized in the polymerization of compounds like Pyrrole, demonstrating significant electrocatalytic activities for alcohol oxidation. This highlights its potential in developing new materials with specific electrochemical properties (Lu et al., 2014).

Catalysis and Synthesis Enhancements

  • This compound is also significant in catalysis. For instance, derivatives like 4-(Bromomethyl)phenyl-2-(prop-2-yn-1-yloxy)ethanol show high selectivity in specific reactions, indicating their importance in enhancing synthesis efficiency and selectivity (Talybov & Baghirli, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “4-(But-3-yn-1-yloxy)benzaldehyde” are not explicitly mentioned in the search results, compounds with similar structures have been used in the development of new drugs and in the study of biological systems . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

4-but-3-ynoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZTPYTLRREIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016536-59-6
Record name 4-(but-3-yn-1-yloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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